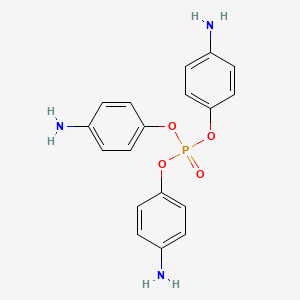

Triaminophenyl phosphate

Description

Triaminophenyl phosphate is an organophosphate compound characterized by a central phosphate group bonded to three aminophenyl substituents.

Properties

CAS No. |

4232-84-2 |

|---|---|

Molecular Formula |

C18H18N3O4P |

Molecular Weight |

371.3 g/mol |

IUPAC Name |

tris(4-aminophenyl) phosphate |

InChI |

InChI=1S/C18H18N3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H,19-21H2 |

InChI Key |

ZYPZVOKVDNSKLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=O)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Direct Phosphorylation via Acetylated Intermediate

The most well-documented synthesis involves a three-step sequence: acetylation, phosphorylation, and hydrolysis. N-acetyl-p-aminophenol soda reacts with phosphorus thiochloride (0.33 mol) in diethylene glycol dimethyl ether at 120°C for 12 hours. This step forms tris(N-acetyl-p-aminophenyl)thiophosphate , which is filtered to remove unreacted starting material and sodium chloride byproducts. Subsequent hydrolysis with 35% hydrochloric acid and methanol at 85°C for 3 hours cleaves the acetyl groups, yielding this compound. The final product is isolated via filtration, water washing, and vacuum drying (60–80°C, 12 hours), achieving an 85% yield.

Table 1: Synthesis Conditions for Direct Phosphorylation

| Parameter | Value |

|---|---|

| Starting Material | N-acetyl-p-aminophenol soda |

| Phosphorylation Agent | Phosphorus thiochloride |

| Solvent | Diethylene glycol dimethyl ether |

| Reaction Temperature | 120°C |

| Reaction Time | 12 hours |

| Hydrolysis Agent | 35% HCl, methanol |

| Hydrolysis Temperature | 85°C |

| Hydrolysis Time | 3 hours |

| Yield | 85% |

Optimization of Reaction Conditions

Reaction parameters critically influence yield and purity:

- Temperature Control : Maintaining 120°C during phosphorylation ensures complete reagent consumption without decomposition.

- Solvent Selection : Polar aprotic solvents like diethylene glycol dimethyl ether enhance reagent solubility and stabilize intermediates.

- Stoichiometry : A 1:3 molar ratio of phosphorus thiochloride to acetylated aminophenol minimizes side reactions.

Industrial-scale synthesis prioritizes solvent recovery and waste reduction. For example, distilling methanol from the reaction mixture reduces costs and environmental impact.

Purification and Isolation Techniques

Post-synthesis purification involves:

- Hot Filtration : Removing unreacted N-acetyl-p-aminophenol soda and sodium chloride at elevated temperatures.

- Solvent Concentration : Diethylene glycol dimethyl ether is recovered under reduced pressure for reuse.

- Recrystallization : Methanol recrystallization eliminates impurities, yielding pale yellowish crystals with >99% purity.

Table 2: Elemental Composition of this compound

| Property | Value |

|---|---|

| Molecular Weight | 371 g/mol |

| Phosphorus Content | 8.3% |

| Nitrogen Content | 10.7% |

Industrial Applications and Scale-Up Considerations

This compound’s flame-retardant efficacy meets UL 94 V-1 standards in epoxy laminates. Industrial formulations blend the compound with methyl ethyl ketone for ease of processing and cure at 160°C for 2 hours. In photocatalytic composites, integration with graphitic carbon nitride enhances charge separation, enabling 99% rhodamine B degradation under visible light.

Chemical Reactions Analysis

Types of Reactions

Triaminophenyl phosphate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides or alkylating agents can be used to substitute the phosphate group.

Major Products Formed

The major products formed from these reactions include nitrophenyl phosphate, aminophenyl phosphate, and various substituted phenyl phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

While "Triaminophenyl phosphate" is not a commonly used name, the search results suggest that compounds with similar names, such as Tris Amino and Tris(aminophenyl) derivatives, have various applications. The applications of these compounds vary from pharmaceutical uses to uses as a flame retardant.

Pharmaceutical Applications of TRIS AMINO

TRIS AMINO is a buffer used in biochemical reactions within a pH range of 7 to 9 . TRIS AMINO salts of acid-functional active analgesics enhance solubility, and, in some instances, absorption ratios . Examples include:

- Zomepirac: TRIS AMINO enhances the solubility of zomepirac by 5,000 times over that of the free acid through a micellar mechanism .

- Diflunisal: The TRIS AMINO salt of diflunisal has a higher aqueous solubility and dissolution rate than the free acid, leading to enhanced absorption .

- Tiaprofenic acid: The TRIS AMINO salt of tiaprofenic acid provides a greater degree of analgesia in post-operative patients compared to ketoprofen or lysine acetylsalicylate .

- Acetylsalicylic acid: The TRIS AMINO salt of acetylsalicylic acid is easily formed, has excellent water solubility, lower toxicity, and enhanced bioavailability compared to the free acid. It also allows the exclusion of unwanted sodium from dietary intake .

- Other non-steroidal anti-inflammatory agents: Indomethacin and niflumic acid also have enhanced aqueous solubility in the form of their TRIS AMINO salts, making them suitable for injectable solutions or ophthalmic preparations . These salts retain lipid solubility while gaining water solubility, maintaining or improving their therapeutic action compared to the parent free acids. This is also expected of ibuprofen, ketoprofen, and similar carboxylic acid derivatives .

- WY-50,295 tromethamine: An orally active 5-lipoxygenase inhibitor with anti-allergic activity and inhibition of bronchoconstriction .

- Ophthalmic preparations: TRIS AMINO prevents the deposition of preservatives onto the walls of plastic containers and stabilizes mercury-based preservatives against chemical decomposition in aqueous solutions, thus lengthening the storage life of the preparations. It also stabilizes the non-steroidal anti-inflammatory drug sodium diclofenac in aqueous ophthalmic formulations, making it more tolerable to the eye .

Other Applications

- Antischistosomal Activity: Tris (p-aminophenyl) carbonium (TAC) pamoate, when used with antimonials, demonstrates a synergistic antischistosomal activity against Schistosoma mansoni .

- Flame Retardant: Tris (4-aminophenyl) thiophosphate can be used as a flame retardant in PU applications because it contains P, N, and S elements .

- Electrochromism: Tris(4-aminophenyl)amine can be used in electrochromism, which is the phenomenon where a material changes color in response to an applied voltage .

- Dye: Tris(p-aminophenyl)methanol is a component of basic fuchsin, a dye used in coloring textiles, leather, paper products, and china clay products .

Mechanism of Action

The mechanism by which triaminophenyl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can inhibit enzymes that are involved in phosphate metabolism by binding to their active sites. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Thermal Stability

Triaminophenyl phosphate is expected to exhibit superior thermal resistance compared to alkyl phosphates (e.g., TMP, TEP) due to the aromatic aminophenyl groups, which enhance structural rigidity. Evidence from high-temperature-resistant La–Al phosphates (Table 2 in ) shows that aryl-substituted phosphates generally degrade above 600°C, whereas alkyl phosphates like TMP and TEP decompose below 300°C.

Table 1: Thermal Stability of Selected Phosphates

Chemical Reactivity and Hydrolysis

The hydrolysis resistance of this compound likely exceeds that of alkyl phosphates due to steric hindrance from the bulky aminophenyl groups. Calcium phosphate compounds, for instance, undergo hydrolysis in aqueous environments depending on pH and crystallinity (Table 3 in ). Alkyl phosphates like TMP hydrolyze readily under acidic or alkaline conditions, whereas aryl phosphates are more stable.

Table 2: Hydrolysis Behavior

| Compound | Hydrolysis Rate | Conditions |

|---|---|---|

| This compound | Low (inferred) | All pH levels |

| Trimethyl phosphate | High | Acidic/alkaline |

| Calcium phosphate | Variable | pH-dependent |

Structural and Electronic Properties

The aminophenyl groups in this compound enable π-π stacking and hydrogen bonding, enhancing material cohesion. In contrast, zirconium phosphates (α- and γ-Zr(HPO₄)₂) exhibit layered structures that facilitate intercalation chemistry, as shown via XPS analysis in . This compound’s expanded octet configuration (due to phosphorus utilizing 3d orbitals ) allows for diverse coordination environments, similar to PCl₅.

Table 3: Functional Comparison

| Compound | Key Applications | Limitations |

|---|---|---|

| This compound | High-temperature materials | Limited commercial data |

| TMP/TEP | Solvents, plasticizers | Low thermal stability |

| Calcium phosphate | Biomedicine, agriculture | pH-sensitive hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.